![molecular formula C15H16FN3O3S B2728173 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1235031-62-5](/img/structure/B2728173.png)
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Description
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a chemical compound that has been recently developed for scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to interact with specific biological targets.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel imines and thiazolidinones derived from similar structural frameworks demonstrate significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Activity
The synthesis of derivatives containing 5-fluorouracil, a compound structurally akin to the one , has shown antitumor effects in vitro. These findings indicate a promising direction for the development of new antitumor agents, leveraging the chemical backbone of acetamide derivatives for therapeutic applications (Lan Yun-jun, 2011).
DNA Binding Interactions
Research on compounds with a similar structural motif has revealed their capacity to interact with DNA, exhibiting potential as antitumor agents. The DNA binding interactions have been both theoretically and experimentally explored, showing that these compounds can bind through intercalation and groove binding. This dual binding mode suggests a potential application in designing antitumor agents targeting DNA interactions (Iqbal et al., 2019).
Antioxidant Activity
Coordination complexes constructed from related chemical structures have demonstrated significant antioxidant activity. The study of these complexes offers insights into the design and synthesis of novel antioxidants, potentially applicable in various therapeutic contexts to mitigate oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(20)18-15-19-12(9-23-15)8-14(21)17-6-7-22-13-4-2-11(16)3-5-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISIXNPDNSRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide |
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